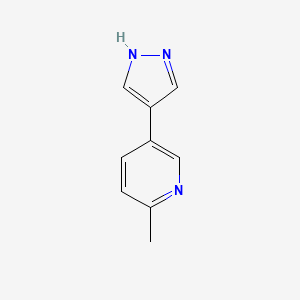

2-methyl-5-(1H-pyrazol-4-yl)pyridine

説明

2-Methyl-5-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a pyrazole ring at the 5-position. Its molecular formula is C₉H₉N₃, with a molecular weight of 159.19 g/mol. The pyrazole moiety, a five-membered aromatic ring containing two nitrogen atoms, contributes to hydrogen-bonding capabilities, which are critical in medicinal chemistry for target interactions.

特性

CAS番号 |

90564-62-8 |

|---|---|

分子式 |

C9H9N3 |

分子量 |

159.19 g/mol |

IUPAC名 |

2-methyl-5-(1H-pyrazol-4-yl)pyridine |

InChI |

InChI=1S/C9H9N3/c1-7-2-3-8(4-10-7)9-5-11-12-6-9/h2-6H,1H3,(H,11,12) |

InChIキー |

CCWMQLKJFXJDKI-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=C(C=C1)C2=CNN=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring, which is then coupled with a pyridine derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .

化学反応の分析

Types of Reactions

2-Methyl-5-(1H-pyrazol-4-yl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .

科学的研究の応用

2-Methyl-5-(1H-pyrazol-4-yl)pyridine has been extensively studied for its potential in medicinal chemistry. It acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, making it a promising candidate for the treatment of neurocognitive disorders . Additionally, its derivatives have shown potential in the development of new pharmaceuticals targeting various biological pathways .

作用機序

The compound exerts its effects by modulating the activity of the M4 muscarinic acetylcholine receptor. It enhances the receptor’s response to acetylcholine, thereby influencing downstream signaling pathways involved in cognitive functions. The molecular targets include the receptor itself and associated G-proteins, which mediate the intracellular effects .

類似化合物との比較

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Flexibility : The target compound’s compact structure allows for easier functionalization compared to bulkier analogs, enabling optimization for drug-like properties.

- Thermal Stability : Lower melting points relative to phenyl-substituted pyridines suggest reduced crystallinity, which may improve formulation in solid dispersions.

- Synthetic Challenges : Pyrazole incorporation requires precise conditions to avoid side reactions, as seen in low-yield thiazole syntheses ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。